5,8-Dimethylquinolin-3-ol
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Overview
Description
5,8-Dimethylquinolin-3-ol is a chemical compound with the molecular formula C11H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Dimethylquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup-Doebner-Von Miller synthesis is a well-known method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
5,8-Dimethylquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to interact with DNA and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethylquinolin-3-ol
- 2,5-Dimethylquinolin-8-ol
- 2-Methylquinolin-8-ol
Uniqueness
5,8-Dimethylquinolin-3-ol is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications based on its structure .
Properties
CAS No. |
62510-42-3 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,8-dimethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)5-9(13)6-12-11/h3-6,13H,1-2H3 |
InChI Key |
QSYKSJLVDHZYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)O |
Origin of Product |
United States |
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